molecular formula C20H23N5O3S B11621314 methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate

methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate

Cat. No.: B11621314
M. Wt: 413.5 g/mol
InChI Key: SYKGCJIGRJXLTP-UHFFFAOYSA-N
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Description

Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate is a complex compound with an intriguing structure. Let’s break it down:

    This compound:

Chemical Reactions Analysis

Reactions::

    Oxidation: The sulfur atom in the sulfanyl group may undergo oxidation to form a sulfoxide or sulfone.

    Substitution: The valinate group could participate in nucleophilic substitution reactions.

    Other Transformations: Given the complex structure, it may undergo various other reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products:: The major products depend on the specific reactions and conditions applied during synthesis.

Scientific Research Applications

    Chemistry: It could serve as a building block for designing novel molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Assessing its pharmacological properties.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The exact mechanism remains elusive due to limited information. it likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While direct comparisons are challenging without specific analogs, we can highlight its uniqueness within the indole derivatives family.

Biological Activity

Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Structural Characteristics

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C19H20N6O3S2
Molecular Weight 396.5 g/mol
LogP 3.5799
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 58.447 Ų

The structure features a triazino-indole core with a sulfanyl acetyl group, which is significant for its biological activity. The presence of the triazole ring is particularly notable as it has been associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Indole and Triazole Rings : Utilizing methods like Fischer indole synthesis and cyclization reactions.
  • Functionalization : Introducing the sulfanyl and acetyl groups through specific coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of the triazole scaffold demonstrate potent effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .

In vitro studies have reported minimum inhibitory concentrations (MIC) for related triazole compounds ranging from 0.046 to 3.11 μM against multi-drug resistant strains . This suggests that this compound may possess similar or enhanced efficacy.

Anticancer Activity

The indole and triazole frameworks are known for their anticancer properties. Compounds with these structures have been documented to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlights that modifications on the indole and triazole rings can significantly influence biological activity. For example:

  • Electron-donating groups on the phenyl ring enhance antimicrobial activity.
  • The length of alkyl chains attached to nitrogen atoms impacts the potency of the compound against pathogens .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Triazole Derivatives : A study published in Pharmaceutical Research evaluated various triazole derivatives for their antibacterial properties against MRSA, revealing that certain substitutions increased efficacy .
  • Anticancer Screening : Research conducted by Mermer et al. demonstrated that triazole hybrids exhibited significant cytotoxicity against breast cancer cell lines .

These findings underscore the potential of methyl N-({[5-(prop-2-en-1-yI)-5H-[1,2,4]triazino[5,6-b]indol-3-yI]sulfanyl}acetyl)valinate as a promising candidate for further pharmacological development.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 3-methyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]butanoate

InChI

InChI=1S/C20H23N5O3S/c1-5-10-25-14-9-7-6-8-13(14)17-18(25)22-20(24-23-17)29-11-15(26)21-16(12(2)3)19(27)28-4/h5-9,12,16H,1,10-11H2,2-4H3,(H,21,26)

InChI Key

SYKGCJIGRJXLTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1

Origin of Product

United States

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